molecular formula C17H18F6N4O4S B12474138 4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No.: B12474138
M. Wt: 488.4 g/mol
InChI Key: UGOUFIBHZSPYIW-UHFFFAOYSA-N
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Description

4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an isoxazole ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the isoxazole ring, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features.

    Pharmaceuticals: It may be used in the development of new pharmaceutical agents with specific therapeutic properties.

    Industrial Chemistry: The compound can be utilized in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the isoxazole ring may play a crucial role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Another compound with a benzenesulfonamide moiety.

    Benzylamine: Contains an amine functional group similar to the amine group in the target compound.

Uniqueness

4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is unique due to its combination of a trifluoromethyl group, an isoxazole ring, and a benzenesulfonamide moiety. This unique structure may confer specific properties and activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H18F6N4O4S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propan-2-yl]butanamide

InChI

InChI=1S/C17H18F6N4O4S/c1-3-4-14(28)25-15(16(18,19)20,17(21,22)23)24-11-5-7-12(8-6-11)32(29,30)27-13-9-10(2)31-26-13/h5-9,24H,3-4H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

UGOUFIBHZSPYIW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Origin of Product

United States

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